6-(3,5-Dichlorophenyl)-6-oxohexanoic acid
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Overview
Description
6-(3,5-Dichlorophenyl)-6-oxohexanoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,5-Dichlorophenyl)-6-oxohexanoic acid typically involves the reaction of 3,5-dichlorobenzene with hexanoic acid derivatives under controlled conditions. One common method is the Friedel-Crafts acylation, where 3,5-dichlorobenzene reacts with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-(3,5-Dichlorophenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
6-(3,5-Dichlorophenyl)-6-oxohexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3,5-Dichlorophenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group can enhance binding affinity to certain proteins, while the ketone and carboxylic acid functionalities can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 3,5-Dichlorophenylacetic acid
- 3,5-Dichlorophenylpropionic acid
- 3,5-Dichlorophenylbutyric acid
Comparison: 6-(3,5-Dichlorophenyl)-6-oxohexanoic acid is unique due to its longer carbon chain and the presence of a ketone group, which can influence its reactivity and binding properties. Compared to shorter-chain analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
6-(3,5-dichlorophenyl)-6-oxohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c13-9-5-8(6-10(14)7-9)11(15)3-1-2-4-12(16)17/h5-7H,1-4H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHBKVOETFDMJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)CCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645294 |
Source
|
Record name | 6-(3,5-Dichlorophenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-51-0 |
Source
|
Record name | 3,5-Dichloro-ε-oxobenzenehexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898765-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(3,5-Dichlorophenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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